

4-Bromo-2-chloro-6-methylaniline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-methylaniline

Cat. No.: B1272470

[Get Quote](#)

4-Bromo-2-chloro-6-methylaniline: A Technical Overview

This guide provides a detailed examination of **4-Bromo-2-chloro-6-methylaniline**, a halogenated aromatic amine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering comprehensive data on its chemical identity, properties, and a plausible synthetic route.

Chemical Structure and Nomenclature

4-Bromo-2-chloro-6-methylaniline is a substituted aniline derivative with bromine, chlorine, and methyl groups attached to the benzene ring.

- IUPAC Name: **4-bromo-2-chloro-6-methylaniline**[\[1\]](#)[\[2\]](#)
- Synonyms: 4-Bromo-6-chloro-o-toluidine[\[3\]](#)[\[4\]](#)
- Chemical Formula: C₇H₇BrClN[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- CAS Number: 30273-42-8[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

The chemical structure is represented by a benzene ring with an amino group at position 1, a chloro group at position 2, a methyl group at position 6, and a bromo group at position 4.

Physicochemical and Spectral Data

The key quantitative properties of **4-Bromo-2-chloro-6-methylaniline** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	220.49 g/mol	[1] [2] [3] [5]
Melting Point	38-42 °C	[5]
Boiling Point	261.8 ± 35.0 °C (Predicted)	[5]
Form	Solid	[3]
InChI	1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3	[1] [3]
InChIKey	DIXGIKZIIZRFKE-UHFFFAOYSA-N	[1] [3]
SMILES	Cc1cc(Br)cc(Cl)c1N	[3]

Experimental Protocols: Synthesis

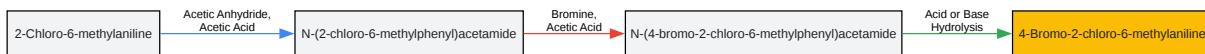
A plausible synthetic route for **4-Bromo-2-chloro-6-methylaniline** starts from 2-chloro-6-methylaniline. The process involves the protection of the amino group, followed by electrophilic aromatic substitution (bromination), and subsequent deprotection.

Step 1: Acetylation of 2-Chloro-6-methylaniline

- Dissolve 2-chloro-6-methylaniline in glacial acetic acid.
- Add acetic anhydride to the solution in a stoichiometric amount.
- Heat the mixture under reflux for a specified duration to ensure the complete formation of N-(2-chloro-6-methylphenyl)acetamide.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.
- Filter the solid, wash with water until neutral, and dry.

Step 2: Bromination of N-(2-chloro-6-methylphenyl)acetamide


- Dissolve the dried N-(2-chloro-6-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid.
- Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The para-directing effect of the acetamido group will favor bromination at the 4-position.
- Stir the mixture until the reaction is complete, as indicated by TLC.
- Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.
- The brominated product, N-(4-bromo-2-chloro-6-methylphenyl)acetamide, will precipitate.
- Filter, wash with water, and dry the product.

Step 3: Hydrolysis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide

- Suspend the N-(4-bromo-2-chloro-6-methylphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide.
- Heat the mixture under reflux to hydrolyze the amide bond.
- After the reaction is complete, cool the mixture.
- If acidic hydrolysis was performed, neutralize the solution with a base (e.g., NaOH) to precipitate the free amine, **4-Bromo-2-chloro-6-methylaniline**. If basic hydrolysis was used, the product may precipitate upon cooling or require extraction.
- Collect the solid product by filtration, wash with water, and dry.
- The final product can be further purified by recrystallization from a suitable solvent like ethanol or heptane.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **4-Bromo-2-chloro-6-methylaniline**.

[Click to download full resolution via product page](#)

Caption: Synthetic route of **4-Bromo-2-chloro-6-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chloro-6-methylaniline | C7H7BrCIN | CID 2769626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-chloro-6-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-Bromo-2-chloro-6-methylaniline 98 30273-42-8 [sigmaaldrich.com]
- 4. 4-Bromo-2-chloro-6-methylaniline - Amerigo Scientific [amerigoscientific.com]
- 5. 4-Bromo-2-chloro-6-methylaniline CAS#: 30273-42-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [4-Bromo-2-chloro-6-methylaniline chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272470#4-bromo-2-chloro-6-methylaniline-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com